molecular formula C22H22N2O B12477243 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

Cat. No.: B12477243
M. Wt: 330.4 g/mol
InChI Key: PUEPVYUUGDFAKU-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a complex organic compound that belongs to the class of pyrazoloisoindolones. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can be achieved through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the construction of pyrazolo[5,1-a]isoindol-8(3aH)-one derivatives can be achieved via phosphine-catalyzed tandem Michael addition/intramolecular Morita–Baylis–Hillman reaction of electron-deficient alkynes and N-amino substituted phthalimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one

InChI

InChI=1S/C22H22N2O/c25-22-19-9-5-4-8-18(19)21-14-20(23-24(21)22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15,21H,1-3,6-7,14H2

InChI Key

PUEPVYUUGDFAKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN4C(C3)C5=CC=CC=C5C4=O

Origin of Product

United States

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